molecular formula C14H13IO B1444444 4-Benzyloxy-2-iodo-1-methylbenzene CAS No. 1052647-33-2

4-Benzyloxy-2-iodo-1-methylbenzene

Cat. No.: B1444444
CAS No.: 1052647-33-2
M. Wt: 324.16 g/mol
InChI Key: JHHGZONDUQEPOV-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-iodo-1-methylbenzene is an organic compound with the molecular formula C14H13IO. It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group at the fourth position, an iodine atom at the second position, and a methyl group at the first position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2-iodo-1-methylbenzene typically involves several steps:

    Bromination: The starting material, 4-benzyloxy-1-methylbenzene, undergoes bromination to introduce a bromine atom at the second position.

    Halogen Exchange Reaction: The brominated intermediate is then subjected to a halogen exchange reaction, where the bromine atom is replaced with an iodine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to improve yield and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2-iodo-1-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Benzyloxy-2-iodo-1-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-iodo-1-methylbenzene in chemical reactions involves the activation of the iodine atom, which acts as a leaving group. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the iodine, resulting in the displacement of the iodine atom. In coupling reactions, the iodine atom participates in the oxidative addition step, forming a palladium-aryl intermediate that undergoes transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-2-bromo-1-methylbenzene: Similar structure but with a bromine atom instead of iodine.

    4-Benzyloxy-2-chloro-1-methylbenzene: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

4-Benzyloxy-2-iodo-1-methylbenzene is unique due to the presence of the iodine atom, which makes it more reactive in substitution and coupling reactions compared to its bromo and chloro counterparts. The larger atomic radius and lower bond dissociation energy of the carbon-iodine bond facilitate these reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-iodo-1-methyl-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHGZONDUQEPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275916
Record name 2-Iodo-1-methyl-4-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052647-33-2
Record name 2-Iodo-1-methyl-4-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052647-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-1-methyl-4-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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